5-Fluoropentan-1-ol

Catalog No.
S750640
CAS No.
592-80-3
M.F
C5H11FO
M. Wt
106.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoropentan-1-ol

Researchers requiring metabolically stable pentyl chains often face low yields from harsh late-stage fluorination. 5-Fluoropentan-1-ol (CAS 592-80-3) provides a ready-to-derivatize, pre-fluorinated C5 alcohol that streamlines synthesis.

  • Terminal fluorine blocks aliphatic hydroxylation, extending half-life of drug candidates.
  • Primary hydroxyl enables high-yield activation (mesylate/tosylate) for reliable alkylation.
  • Serves as direct precursor for 19F PET tracer reference standards with optimal GPCR binding affinity.

Supplied with consistent ≥98% purity; stable liquid easily integrated into standard workflows.

CAS Number

592-80-3

Product Name

5-Fluoropentan-1-ol

IUPAC Name

5-fluoropentan-1-ol

Molecular Formula

C5H11FO

Molecular Weight

106.14 g/mol

InChI

InChI=1S/C5H11FO/c6-4-2-1-3-5-7/h7H,1-5H2

InChI Key

FQBZGBYYKHMJFU-UHFFFAOYSA-N

SMILES

C(CCO)CCF

Canonical SMILES

C(CCO)CCF

The exact mass of the compound 1-Pentanol, 5-fluoro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

5-Fluoro-1-pentanol, 1-Pentanol, 5-fluoro-, 5-Fluoro-n-amyl alcohol, 5-Fluoroamyl alcohol

Purity

≥98%

Package Size

1 g

5-Fluoropentan-1-ol is a terminally fluorinated primary alcohol serving as a critical building block in medicinal chemistry, materials science, and radiotracer synthesis. With a boiling point of approximately 129.8 °C at 760 mmHg and a density of 0.93 g/cm³, it presents as a stable, processable liquid under standard laboratory conditions . Its primary procurement value lies in its dual functionality: the terminal fluorine atom imparts specific metabolic and lipophilic properties to downstream molecules, while the primary hydroxyl group allows for rapid, high-yield activation (e.g., via mesylation or tosylation) for subsequent alkylation reactions[1].

Substituting 5-fluoropentan-1-ol with non-fluorinated pentan-1-ol, 5-chloropentan-1-ol, or alternative chain-length fluoroalcohols (like 4-fluorobutan-1-ol) fundamentally alters both the synthesis route and the downstream product profile. Non-fluorinated pentyl chains lack the metabolic resistance provided by the terminal carbon-fluorine bond, leading to rapid aliphatic hydroxylation in biological systems[1]. Conversely, 5-chloropentyl analogs exhibit different reactivity profiles and excessive lipophilicity, which can increase non-specific binding. Furthermore, attempting late-stage fluorination of a pentyl chain often requires harsh conditions that are incompatible with sensitive functional groups, making the procurement of the pre-fluorinated 5-carbon alcohol essential for high-yield, reproducible synthetic pathways [2].

High-Yield Activation for N- and O-Alkylation Workflows

In standard medicinal chemistry workflows, 5-fluoropentan-1-ol is highly valued for its straightforward activation. When subjected to mesylation (using methanesulfonyl chloride and triethylamine at 0 °C to room temperature), 5-fluoropentan-1-ol undergoes rapid conversion to 5-fluoropentyl methanesulfonate, typically achieving near-quantitative conversion within 45 minutes [1]. In contrast, attempting to synthesize the 5-fluoropentyl moiety via late-stage nucleophilic fluorination of a pre-installed pentyl leaving group often results in incomplete conversion and competitive elimination byproducts.

Evidence DimensionActivation conversion time and efficiency
Target Compound DataNear-quantitative conversion to mesylate in ~45 mins at RT
Comparator Or BaselineLate-stage fluorination of alkyl halides (Often requires harsh heating, yielding mixed elimination/substitution products)
Quantified DifferencePre-fluorinated alcohol enables >90% activation yields under mild conditions without elimination side-reactions.
ConditionsMethanesulfonyl chloride, triethylamine, THF/DCM, 0°C to RT.

Procuring the pre-fluorinated alcohol streamlines synthesis by allowing mild, high-yield activation, avoiding the yield losses associated with late-stage fluorination.

Terminal Fluorination for Extended Pharmacokinetic Half-Life

The incorporation of the 5-fluoropentyl chain via 5-fluoropentan-1-ol significantly alters the metabolic degradation profile of downstream active pharmaceutical ingredients. In comparative human liver microsome (HLM) assays, synthetic cannabinoids featuring a 5-fluoropentyl chain (e.g., 5F-AB-PINACA) demonstrated an extended in vitro half-life of 35.9 ± 3.0 minutes. In direct contrast, the exact non-fluorinated pentyl analog (AB-PINACA) exhibited a much shorter half-life of 18.7 ± 0.4 minutes due to rapid, unhindered aliphatic hydroxylation [1]. The terminal fluorine atom effectively blocks this primary metabolic liability.

Evidence DimensionIn vitro microsomal half-life (T1/2)
Target Compound Data5-Fluoropentyl analog (5F-AB-PINACA: 35.9 ± 3.0 min)
Comparator Or BaselineNon-fluorinated pentyl analog (AB-PINACA: 18.7 ± 0.4 min)
Quantified Difference1.9-fold increase in metabolic half-life.
ConditionsHuman liver microsome (HLM) incubation, 1 μmol/L concentration.

Buyers developing APIs or radiotracers must select 5-fluoropentan-1-ol to impart metabolic resistance and achieve viable in vivo circulation times.

Optimal Chain Length and Bioisosterism for Receptor Engagement

The 5-fluoropentyl moiety is structurally privileged for engaging specific hydrophobic binding pockets, notably the CB1 receptor. Surface Plasmon Resonance (SPR) and radioligand binding assays confirm that substituting a standard pentyl chain with a 5-fluoropentyl chain (derived from 5-fluoropentan-1-ol) can dramatically enhance receptor affinity. For instance, terminal fluorination of N-pentyl indole/indazole scaffolds frequently results in low-nanomolar to sub-micromolar KD values, outperforming non-fluorinated baselines and shorter 4-fluorobutyl analogs which fail to fully occupy the receptor pocket [1].

Evidence DimensionReceptor binding affinity (KD / Ki)
Target Compound Data5-Fluoropentyl derivatives (Enhanced affinity, often low-nanomolar KD)
Comparator Or BaselineNon-fluorinated pentyl or 4-fluorobutyl derivatives (Lower affinity due to suboptimal pocket occupation)
Quantified DifferenceTerminal fluorination on a 5-carbon chain consistently yields higher binding affinities compared to unsubstituted or shorter-chain analogs.
ConditionsCB1 receptor binding assays (SPR or radioligand displacement).

For research targeting the endocannabinoid system or related GPCRs, 5-fluoropentan-1-ol is the precise precursor required to maximize target affinity.

Synthesis of Metabolically Stable Active Pharmaceutical Ingredients (APIs)

Procured for medicinal chemistry programs requiring the installation of a lipophilic, metabolically resistant side chain, utilizing the terminal fluorine to block aliphatic hydroxylation and extend circulation half-life [1].

Precursor for Specialty Fluorinated Alkylating Agents

Ideal for industrial or laboratory workflows requiring the generation of 5-fluoropentyl mesylate, tosylate, or 1-bromo-5-fluoropentane under mild conditions, avoiding the hazards and yield losses of direct late-stage fluorination [2].

Development of 18F/19F PET Radiotracer Reference Standards

Used as the primary precursor to synthesize 19F reference standards for Positron Emission Tomography (PET) imaging agents targeting specific GPCRs, directly leveraging its optimal chain length and binding affinity [3].

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

592-80-3

Wikipedia

1-Pentanol, 5-fluoro-

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